Chemical structure and properties of 4-Methyl-3-phenylpentanoic acid
Chemical structure and properties of 4-Methyl-3-phenylpentanoic acid
An In-depth Technical Guide to 4-Methyl-3-phenylpentanoic Acid
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-3-phenylpentanoic acid, a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. As a derivative of valeric acid featuring a phenyl group at the beta position and a methyl branch, this compound presents a unique structural scaffold for the development of novel chemical entities. This document details its chemical structure, physicochemical properties, and characteristic spectroscopic signatures. Furthermore, a plausible synthetic pathway is outlined, providing a framework for its laboratory-scale preparation. The guide also explores the potential applications of 4-Methyl-3-phenylpentanoic acid in drug development, drawing insights from the biological activities of structurally related compounds. This whitepaper is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this compound's core attributes.
Introduction
4-Methyl-3-phenylpentanoic acid (IUPAC name) is a carboxylic acid with a molecular backbone that incorporates both aliphatic and aromatic features.[1] The presence of a chiral center at the C3 position and the overall molecular architecture make it an attractive building block for creating complex molecules with potential biological activity. Its structural similarity to other β-phenyl substituted acids that have shown promise in various therapeutic areas underscores its importance as a target for synthesis and further investigation. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for scientific professionals.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is fundamental to its application in research and development. This section details the nomenclature, structural identifiers, and key computed physicochemical properties of 4-Methyl-3-phenylpentanoic acid.
Nomenclature and Structural Identifiers
-
IUPAC Name : 4-methyl-3-phenylpentanoic acid[1]
-
CAS Number : 51690-50-7[1]
-
Molecular Formula : C₁₂H₁₆O₂[1]
-
Molecular Weight : 192.25 g/mol [1]
-
Canonical SMILES : CC(C)C(CC(=O)O)C1=CC=CC=C1[1]
-
InChI Key : QTSNMZCWXXMRTK-UHFFFAOYSA-N[1]
Physicochemical Data
Experimental physicochemical data for 4-Methyl-3-phenylpentanoic acid is not extensively available in the public literature. The following table summarizes key properties computed by established algorithms, which provide reliable estimates for molecular modeling and experimental design.
| Property | Value | Source |
| Molecular Weight | 192.25 g/mol | PubChem[1] |
| Monoisotopic Mass | 192.115029749 Da | PubChem[1] |
| XLogP3 | 3.0 | PubChem[1] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Note: XLogP3 is a computed measure of hydrophobicity, indicating the compound's partitioning behavior between octanol and water.
Chemical Structure Diagram
The two-dimensional structure of 4-Methyl-3-phenylpentanoic acid is depicted below, illustrating the connectivity of atoms and key functional groups.
